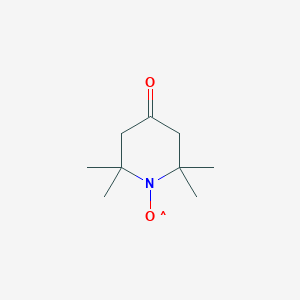
6-Benzylamino-7-deazapurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-L-Carnosine is a naturally occurring dipeptide composed of beta-alanine and L-histidine, with an additional acetyl group attached to the beta-alanine. This compound is known for its antioxidant properties and is commonly used in eye drops to treat and prevent cataracts. The acetylation of L-carnosine enhances its stability and bioavailability, making it more effective than L-carnosine alone .
Mechanism of Action
Target of Action
It is known that deazapurines, a class of compounds to which 6-benzylamino-7-deazapurine belongs, are bioisosteres for purines and exist in several marketed drugs . More research is needed to identify the specific targets of this compound.
Mode of Action
Deazapurines, in general, are known to interact with their targets in a manner that often leads to derivatives with increased base-pairing in DNA or RNA or better binding to enzymes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that deazapurines are involved in the bacterial queuosine trna modification pathway and the dpd gene cluster . These pathways play a role in the synthesis of secondary metabolites such as toyocamacin . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that certain 2’-deoxyribonucleosides based on the 7-deazapurine fused with bulky heteroaromatic rings displayed potent anti-cancer activities . Whether this compound has similar effects is a subject of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-L-Carnosine can be synthesized through the condensation of N-acetyl-beta-alanine and L-histidine. The process involves the following steps :
Acetylation of Beta-Alanine: Beta-alanine is reacted with acetyl chloride in a non-polar solvent like toluene at 50°C to form N-acetyl-beta-alanine.
Condensation with L-Histidine: N-acetyl-beta-alanine is then condensed with L-histidine in the presence of a condensing agent to form N-acetyl-L-Carnosine.
Industrial Production Methods: In industrial settings, the synthesis of N-acetyl-L-Carnosine involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-L-Carnosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield L-carnosine.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are used to hydrolyze the acetyl group.
Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide can be used.
Major Products:
Hydrolysis: L-carnosine and acetic acid.
Oxidation: Oxidized derivatives of N-acetyl-L-Carnosine
Scientific Research Applications
N-acetyl-L-Carnosine has a wide range of applications in scientific research, including :
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential to enhance cellular longevity.
Medicine: Widely used in ophthalmology for the treatment and prevention of cataracts. It is also being studied for its potential neuroprotective effects in neurodegenerative diseases.
Industry: Utilized in the formulation of eye drops and other pharmaceutical products due to its stability and bioavailability.
Comparison with Similar Compounds
- L-carnosine
- Anserine
- Carnosine derivatives with various modifications
N-acetyl-L-Carnosine stands out due to its enhanced stability, bioavailability, and effectiveness in medical applications, particularly in ophthalmology.
Properties
IUPAC Name |
N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTDTJWTCBSTMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404394 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60972-04-5 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)




![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)





